molecular formula C11H18O2 B14570649 2-Butyl-6-(hydroxymethylidene)cyclohexan-1-one CAS No. 61547-51-1

2-Butyl-6-(hydroxymethylidene)cyclohexan-1-one

Cat. No.: B14570649
CAS No.: 61547-51-1
M. Wt: 182.26 g/mol
InChI Key: CKHJVBGZHCYKLT-UHFFFAOYSA-N
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Description

2-Butyl-6-(hydroxymethylidene)cyclohexan-1-one is a chemical compound with a unique structure that includes a cyclohexanone ring substituted with a butyl group and a hydroxymethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-(hydroxymethylidene)cyclohexan-1-one can be achieved through several methods. One common approach involves the α-bromination of cyclohexanone followed by treatment with a base . Another method includes the hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol . These methods typically require specific reaction conditions, such as controlled temperatures and the use of catalysts.

Industrial Production Methods

Industrial production of this compound often involves catalytic oxidation of cyclohexene using agents like hydrogen peroxide and vanadium catalysts . This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-(hydroxymethylidene)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxymethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organocopper nucleophiles, enol silanes, and phosphoniosilylations . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Butyl-6-(hydroxymethylidene)cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-6-(hydroxymethylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various addition reactions, such as conjugate addition with nucleophiles . This interaction is facilitated by the presence of the hydroxymethylidene group, which enhances the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-6-(hydroxymethylidene)cyclohexan-1-one is unique due to the presence of both the butyl and hydroxymethylidene groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

CAS No.

61547-51-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-butyl-6-(hydroxymethylidene)cyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-2-3-5-9-6-4-7-10(8-12)11(9)13/h8-9,12H,2-7H2,1H3

InChI Key

CKHJVBGZHCYKLT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCC(=CO)C1=O

Origin of Product

United States

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